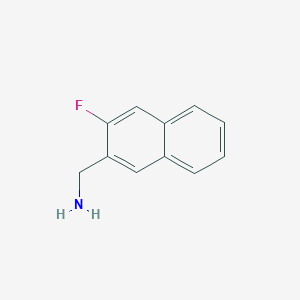

2-(Aminomethyl)-3-fluoronaphthalene

Description

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the design and synthesis of a wide array of organic compounds. Its planar structure and electron-rich nature make it an ideal platform for chemical modifications, allowing for the introduction of various functional groups that can tune its electronic, physical, and biological properties. The strategic placement of substituents such as halogens and aminoalkyl groups on the naphthalene core can lead to molecules with unique characteristics and potential applications.

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. nih.govtandfonline.com The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govtandfonline.com In the context of naphthalene, a fluoro-substituent can alter the electronic distribution of the aromatic system, affecting its reactivity and potential as a scaffold in drug design. numberanalytics.comontosight.ai Fluorine-containing aromatic compounds are integral to the development of pharmaceuticals, including anti-inflammatory agents and analgesics, as well as crop-protection chemicals. researchgate.net

Similarly, the aminomethyl group (-CH2NH2) is a key pharmacophore found in numerous biologically active compounds. Its basic nature allows for the formation of salts, which can improve solubility and bioavailability. The aminomethyl moiety can also participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition at biological targets. The presence of an aminomethyl group on a naphthalene ring can, therefore, impart significant pharmacological properties. For instance, 1-methyl-aminomethyl naphthalene is a key intermediate in the synthesis of the antifungal drug terbinafine. chemicalbook.com

The combination of both a fluoro and an aminomethyl group on a naphthalene scaffold, as in the case of 2-(Aminomethyl)-3-fluoronaphthalene, presents an intriguing, albeit underexplored, area of chemical space. The interplay between the electron-withdrawing nature of the fluorine atom and the basic, hydrogen-bonding capabilities of the aminomethyl group could lead to novel chemical and biological properties.

The research landscape for naphthalene derivatives is vast and multifaceted, with applications spanning from pharmaceuticals to organic electronics. ekb.egnih.govresearchgate.net The naphthalene core is present in a number of FDA-approved drugs, including naproxen (B1676952) (an anti-inflammatory), propranolol (B1214883) (a beta-blocker), and duloxetine (B1670986) (an antidepressant), highlighting its therapeutic relevance. ekb.egnih.gov

Synthetic chemists have developed a plethora of methods for the regioselective functionalization of the naphthalene ring system, enabling the synthesis of a wide variety of substituted derivatives. researchgate.netrice.edunih.govrsc.org These methods include classical electrophilic aromatic substitution, as well as more modern cross-coupling reactions and C-H activation strategies. This synthetic versatility allows for the fine-tuning of the properties of naphthalene-based molecules for specific applications.

In the field of materials science, naphthalene derivatives are investigated for their electronic and optical properties. ontosight.ai The extended π-system of naphthalene makes it a suitable component for organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and fluorescent probes. The introduction of functional groups can modulate the emission and absorption characteristics of these materials.

While specific research on this compound is not prominent in the available literature, the broader research on functionalized naphthalenes provides a strong foundation for understanding its potential significance. The continued exploration of novel substitution patterns on the naphthalene scaffold is a vibrant area of research with the promise of discovering new molecules with valuable properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10FN |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

(3-fluoronaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C11H10FN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H,7,13H2 |

InChI Key |

NCCKBAMSNZFZJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CN)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminomethyl 3 Fluoronaphthalene and Structural Analogues

Strategies for Incorporating Fluorine into the Naphthalene (B1677914) Core

The synthesis of fluoronaphthalenes relies on several key methodologies, including electrophilic and nucleophilic fluorination, transition metal-catalyzed reactions, halogen exchange, and specialized cyclization reactions.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source to create a carbon-fluorine bond. wikipedia.org While elemental fluorine and reagents with an oxygen-fluorine bond can be used, reagents containing a nitrogen-fluorine (N-F) bond have become the preferred choice due to their stability, safety, and cost-effectiveness. wikipedia.orgrsc.org

Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™. wikipedia.orgresearchgate.net These reagents are effective for the fluorination of electron-rich aromatic compounds. researchgate.net The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both S\N2 and single-electron transfer (SET) pathways. wikipedia.org For naphthalene, electrophilic substitution can lead to either 1- or 2-substituted products, with the regioselectivity often influenced by reaction conditions such as temperature. wordpress.com

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent | Abbreviation | Common Applications |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of electron-rich aromatics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Fluorination of electron-rich aromatics |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Fluorination of aryl Grignard and aryllithium reagents |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination offers a direct method for introducing fluorine into organic molecules. acs.org This approach typically involves the displacement of a leaving group by a fluoride (B91410) ion. acsgcipr.org Common sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org

The effectiveness of these reagents can be limited by their solubility in organic solvents. acs.org To overcome this, phase-transfer catalysts are often employed in conjunction with metal fluoride salts. acsgcipr.org A classic route to aryl fluorides is the Balz-Schiemann reaction, which utilizes aryl diazonium salts and fluoride donors like fluoroborate (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). acsgcipr.orgmit.edu

Transition Metal-Catalyzed C–F Bond Formation in Naphthalene Systems

Transition metals, particularly palladium, have been extensively used for forming carbon-heteroatom bonds. nih.gov While forming carbon-fluorine (C-F) bonds has been challenging, recent advancements have led to successful transition metal-mediated fluorinations. nih.govorganicreactions.org

A general mechanism for palladium-catalyzed nucleophilic fluorination involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex. This is followed by ligand exchange with a fluoride source to form an arylpalladium(II) fluoride complex, which then undergoes reductive elimination to yield the aryl fluoride. nih.gov The development of new catalysts and fluorinating reagents has expanded the scope of these reactions, making them more practical and tolerant of various functional groups. organicreactions.orgacs.org

Halogen Exchange Reactions for Fluoronaphthalene Precursors

Halogen exchange, or the Finkelstein reaction for iodides and the Swarts reaction for fluorides, is a common method for preparing alkyl halides. organicmystery.com In the context of synthesizing fluoronaphthalenes, a halogen atom (typically chlorine or bromine) on the naphthalene ring is replaced by fluorine. patsnap.comgoogle.com

This reaction often requires heating a haloaromatic compound with an alkali metal fluoride, such as potassium fluoride. google.com The use of catalysts like aminophosphonium salts can improve the efficiency of the exchange. google.com The Swarts reaction utilizes inorganic fluorides like AgF, Hg₂F₂, CoF₂, and SbF₃ to replace other halogens with fluorine. organicmystery.com

Cyclization Reactions Yielding Fluoronaphthalene Systems

A notable method for constructing fluoronaphthalene systems involves the indium(III)-catalyzed cationic cyclization of 1,1-difluoroallenes. oup.comoup.com In this reaction, 1,1-difluoroallenes undergo a ring-forming process catalyzed by indium(III) bromide (InBr₃) to produce 1-fluoronaphthalenes in good yields. oup.comoup.comresearchgate.net

The reaction proceeds through an in situ generated allylic CF₂ cation. oup.comoup.com Density functional theory (DFT) calculations suggest that the positive charge is localized on the CF₂ carbon, stabilized by the alpha-cation stabilizing effect of the fluorine atoms and hyperconjugation with the adjacent C-In sigma bond. oup.comoup.com This method provides a regioselective route to 1-fluoronaphthalenes. oup.comoup.com

Table 2: Summary of Synthetic Strategies for Fluoronaphthalenes

| Strategy | Key Reagents/Catalysts | Description |

| Electrophilic Fluorination | NFSI, Selectfluor™ | Reaction of a nucleophilic naphthalene precursor with an electrophilic fluorine source. |

| Nucleophilic Fluorination | KF, CsF, TBAF, Balz-Schiemann reagents | Displacement of a leaving group on the naphthalene ring by a fluoride ion. |

| Transition Metal-Catalyzed C-F Bond Formation | Palladium catalysts | Catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. |

| Halogen Exchange | KF, AgF, SbF₃ | Replacement of a halogen (Cl, Br) on the naphthalene ring with fluorine. |

| Indium(III)-Catalyzed Cyclization | InBr₃, 1,1-Difluoroallenes | Cyclization of difluoroallenes to form the fluoronaphthalene core. |

Brønsted Acid-Catalyzed Dehydrative Cycloaromatization for Naphthalene Ring Formation

A versatile and efficient method for constructing the naphthalene core is through Brønsted acid-catalyzed dehydrative cycloaromatization. nii.ac.jpresearchgate.net This approach typically involves the cyclization of aromatic aldehydes and ketones. nii.ac.jp The use of a Brønsted acid catalyst, such as trifluoromethanesulfonic acid, in a solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) facilitates the intramolecular cationic cyclization and subsequent dehydration to form the aromatic naphthalene ring system. nii.ac.jpresearchgate.net HFIP is particularly effective as it stabilizes the cationic intermediates, which can suppress side reactions and allow the reaction to proceed with only a catalytic amount of acid. nii.ac.jp This method has been successfully applied to the synthesis of various polycyclic aromatic hydrocarbons, including phenacenes and acenes. nii.ac.jpnii.ac.jp The reaction proceeds through an intramolecular Friedel-Crafts-type carbon-carbon bond formation followed by dehydration or alcohol elimination. researchgate.net

This methodology offers an atom-economical route to naphthalenes and other polycyclic aromatic systems, which are significant building blocks in materials science and medicinal chemistry. nii.ac.jp

Friedel-Crafts-Type Cyclization to Fluorophenanthrenes

Friedel-Crafts reactions represent a fundamental tool for the formation of carbon-carbon bonds on aromatic rings and can be adapted for the synthesis of fluorinated polycyclic aromatic hydrocarbons like fluorophenanthrenes. nih.govwikipedia.org These reactions generally fall into two categories: alkylation and acylation, both proceeding via electrophilic aromatic substitution. wikipedia.org In the context of synthesizing complex ring systems, intramolecular Friedel-Crafts reactions are particularly powerful. For instance, a substrate containing an appropriate tethered electrophilic group can undergo cyclization onto an aromatic ring in the presence of a Lewis acid or Brønsted acid catalyst to form a new fused ring. nih.gov

For the synthesis of fluorophenanthrenes, a precursor molecule containing a fluorine-substituted aromatic ring and a side chain capable of forming a carbocation or other electrophilic species can be cyclized. researchgate.net The choice of catalyst, such as scandium triflate or aluminum chloride, and reaction conditions are crucial for achieving high yields and regioselectivity. nih.govresearchgate.net Cascade reactions involving an initial Prins cyclization followed by a Friedel-Crafts alkylation have also been developed to construct complex tetralin systems, which can be precursors to phenanthrenes. nih.gov

Strategies for Incorporating the Aminomethyl Moiety on the Naphthalene Core

Once the naphthalene scaffold is in place, the aminomethyl group can be introduced through several synthetic strategies.

Reductive Amination Routes

Reductive amination is a widely used and versatile method for the synthesis of amines from aldehydes or ketones. orgoreview.comwikipedia.orgmasterorganicchemistry.com This two-step process, which can often be performed in a single pot, involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate. orgoreview.comyoutube.com This intermediate is then reduced to the corresponding amine. orgoreview.com

To synthesize 2-(aminomethyl)-3-fluoronaphthalene, a suitable precursor such as 3-fluoro-2-naphthaldehyde would be reacted with ammonia (B1221849) or a protected amine source to form the corresponding imine. Subsequent reduction of this imine would yield the target aminomethylnaphthalene. A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com This method is highly adaptable and can be used to produce primary, secondary, and tertiary amines. orgoreview.comorganic-chemistry.org

| Starting Material | Reagents | Product | Key Features |

| Aldehyde/Ketone | Amine, Reducing Agent (e.g., NaBH₃CN) | Amine | Versatile, can be one-pot, avoids multiple alkylations. orgoreview.comwikipedia.orgmasterorganicchemistry.com |

Mannich-Type Reactions for Aminomethylation of Naphthalenes

The Mannich reaction is a three-component condensation that provides a powerful method for the aminomethylation of carbon acids. organic-chemistry.orgwikipedia.org The classical Mannich reaction involves the reaction of a non-enolizable aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen. chemisgroup.uslibretexts.org In the context of naphthalenes, electron-rich derivatives like naphthols can serve as the nucleophilic component. mdpi.com

The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine. wikipedia.orglibretexts.org This iminium ion then reacts with the nucleophilic carbon of the naphthalene ring to form the aminomethylated product, also known as a Mannich base. wikipedia.org For naphthalenes that are less activated, modifications to the standard Mannich conditions may be necessary. The reaction is synthetically valuable for introducing an aminomethyl group in a single step. chemisgroup.us

| Reactants | Product | Mechanism Highlights |

| Aldehyde, Amine, Naphthalene (with active H) | Aminomethylated Naphthalene | Formation of an iminium ion intermediate which undergoes electrophilic attack by the naphthalene ring. organic-chemistry.orgwikipedia.orglibretexts.org |

Direct C-H Aminomethylation Approaches

Direct C-H aminomethylation represents a highly atom-economical approach to installing aminomethyl groups, as it avoids the need for pre-functionalized starting materials. While still an area of active research, several strategies are emerging. One such approach involves the electrochemical hydrogen atom transfer (HAT) for the direct amino-α-C-H heteroarylation of amides. nih.gov Although demonstrated for heteroarylation, similar principles could potentially be applied to the aminomethylation of naphthalenes.

Another strategy involves the use of chiral phosphoric acids as catalysts for the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates. nih.gov This method allows for the construction of atroposelective naphthalene-1,2-diamines with high yields and enantiomeric excesses. nih.gov While this example leads to an amino group rather than an aminomethyl group, it highlights the potential of C-H activation strategies for functionalizing the naphthalene core.

Post-Functionalization of Precursor Naphthyl-aldehydes or -nitriles

A common and effective strategy for the synthesis of 2-(aminomethyl)naphthalene derivatives involves the late-stage functionalization of more readily available precursors, such as naphthaldehydes and naphthonitriles. These methods are advantageous as they leverage well-established transformations to introduce the aminomethyl group onto a pre-existing naphthalene scaffold, which may already contain other substituents like the fluorine atom.

Reductive Amination of Naphthaldehydes: The reductive amination of an aldehyde is a cornerstone of amine synthesis. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, a plausible route would commence with 3-fluoro-2-naphthaldehyde. This precursor would undergo condensation with an amine, such as ammonia or a protected amine equivalent, to form an intermediate imine. Subsequent in-situ reduction of the imine with a suitable reducing agent yields the desired primary amine. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity and selectivity. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orgcommonorganicchemistry.com The reaction is typically performed as a one-pot synthesis under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.orgmasterorganicchemistry.com

Reduction of Naphthonitriles: An alternative post-functionalization approach is the reduction of a nitrile group. Starting with 3-fluoro-2-cyanonaphthalene, the nitrile can be reduced to the corresponding primary amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is a common method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can be employed. The choice of reducing agent will depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Convergent and Divergent Synthetic Routes to this compound

The construction of a molecule like this compound can be approached from both convergent and divergent synthetic strategies.

Sequential Functionalization Approaches

A sequential functionalization strategy involves the stepwise introduction of the required substituents onto the naphthalene core. One hypothetical route could begin with a readily available naphthalene derivative, such as 2-naphthol. The fluorine atom could be introduced at the 3-position, followed by the conversion of the hydroxyl group into a group that can be transformed into an aminomethyl functionality. For instance, the hydroxyl group could be converted to a triflate, which can then participate in a palladium-catalyzed cross-coupling reaction to introduce a cyano or an aldehyde group, followed by the post-functionalization methods described above.

Coupling Reactions Involving Fluorinated and Aminomethylated Precursors

A convergent approach would involve the coupling of two pre-functionalized fragments. For example, a 3-fluoro-2-halonaphthalene could be coupled with an aminomethyl equivalent using a transition-metal-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds and could be adapted for this purpose, potentially using a protected aminomethyl nucleophile. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This would involve the reaction of a 2-halo-3-fluoronaphthalene with an appropriate amine source in the presence of a palladium catalyst and a suitable ligand.

Multi-component Reactions in Naphthalene Synthesis (e.g., Ugi Reaction)

Multi-component reactions (MCRs) offer an efficient means of constructing complex molecules in a single step. The Ugi four-component reaction (U-4CR) is a prominent example, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.orgillinois.edunih.gov While not directly yielding this compound, the Ugi reaction can be employed to synthesize highly substituted naphthalene derivatives that could serve as precursors. For instance, using a naphthaldehyde as the aldehyde component, a diverse range of functional groups can be introduced in a single step. nih.gov Subsequent transformations of the Ugi product could then lead to the target molecule. The reaction is typically exothermic and proceeds rapidly in polar aprotic solvents like DMF, though methanol (B129727) and ethanol (B145695) have also been used effectively. wikipedia.orgillinois.edu

Advanced Synthetic Techniques and Catalysis in Naphthalene Derivative Synthesis

The synthesis of substituted naphthalenes has been significantly advanced by the development of metal-catalyzed reactions, which offer high efficiency and selectivity. thieme-connect.com

Metal-Catalyzed Reactions (e.g., Palladium, Copper, Zinc, Rhodium, Platinum, Nickel)

Various transition metals have been employed to catalyze the formation of the naphthalene ring system or to functionalize a pre-existing naphthalene core.

Palladium-catalyzed reactions are particularly versatile. They can be used for the direct construction of the naphthalene ring from amides and alkynes, providing highly substituted products. nih.gov Palladium is also crucial in cross-coupling reactions, such as the Buchwald-Hartwig amination mentioned earlier, and in dearomative functionalization of naphthalenes. nih.gov

Copper-catalyzed reactions have been utilized for the synthesis of naphthalene derivatives through annulation processes. For example, the reaction of o-bromobenzaldehydes with β-ketoesters in the presence of a copper(I) catalyst can yield substituted naphthalenes. researchgate.net Copper catalysis is also effective in the ortho-selective C-H functionalization of naphthols. nih.gov

Rhodium-catalyzed reactions have been developed for the oxidative coupling of arylboronic acids with alkynes to produce highly substituted naphthalenes. nih.gov Rhodium catalysts are also employed in C-H activation and functionalization reactions on the naphthalene core. researchgate.net

The following tables provide examples of metal-catalyzed reactions for the synthesis of substituted naphthalenes.

Table 1: Examples of Palladium-Catalyzed Synthesis of Naphthalene Derivatives

| Starting Materials | Catalyst System | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-methoxy-N-methyl-2-phenylacetamide, diphenylacetylene | Pd(OAc)₂, Ag₂O | Toluene, 120 °C, air | 1-hydroxy-3,4-diphenyl-2-naphthoic acid methyl ester | 97% | nih.gov |

| 1-Naphthamide, diphenylacetylene | Pd(OAc)₂, Ag₂O | Toluene, 120 °C, air | 1-Amino-3,4-diphenyl-2-naphthoic acid methyl ester | 85% | nih.gov |

Table 2: Examples of Copper-Catalyzed Synthesis of Naphthalene Derivatives

| Starting Materials | Catalyst System | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzaldehyde, ethyl acetoacetate | CuI, Cs₂CO₃, 2-picolinic acid | Dioxane, 100 °C | Ethyl 1-hydroxy-2-naphthoate | 86% | researchgate.net |

| 2-Bromo-5-methoxybenzaldehyde, ethyl acetoacetate | CuI, Cs₂CO₃, 2-picolinic acid | Dioxane, 100 °C | Ethyl 1-hydroxy-6-methoxy-2-naphthoate | 82% | researchgate.net |

Table 3: Examples of Rhodium-Catalyzed Synthesis of Naphthalene Derivatives

| Starting Materials | Catalyst System | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid, diphenylacetylene | [Rh(OH)(cod)]₂, Cu(OAc)₂·H₂O | Dioxane, 100 °C, air | 1,2,3,4-Tetraphenylnaphthalene | 95% | nih.gov |

| 4-Methylphenylboronic acid, diphenylacetylene | [Rh(OH)(cod)]₂, Cu(OAc)₂·H₂O | Dioxane, 100 °C, air | 6-Methyl-1,2,3,4-tetraphenylnaphthalene | 92% | nih.gov |

Lewis Acid Catalyzed Transformations

Lewis acid catalysis provides a versatile platform for the synthesis of complex organic molecules by activating substrates towards nucleophilic attack or by promoting skeletal rearrangements. In the context of synthesizing aminomethylnaphthalene derivatives, Lewis acids can be instrumental in facilitating key bond-forming or bond-breaking steps.

One notable application is the formal 1,3-migration of an aminomethyl group, a reaction that can be catalyzed by Lewis acids such as scandium triflate (Sc(OTf)₃). rsc.org Studies on δ-amino acid derivatives have shown that a catalytic amount of a Lewis acid can smoothly facilitate the migration of an aminomethyl group to afford β-amino acid derivatives in moderate to good yields. rsc.org Detailed mechanistic investigations suggest that this transformation proceeds through a fragmentation/recombination pathway. rsc.org This strategy could be conceptually applied to a precursor of this compound, where a strategically placed aminomethyl group on the naphthalene periphery could be induced to migrate to the desired position under Lewis acid catalysis.

Furthermore, Lewis acids like aluminum chloride (AlCl₃) are employed in the synthesis of allylamines from γ-aminoalcohols via a dehydration-elimination sequence. mdpi.com Chiral Lewis acid complexes, such as those based on dicationic palladium, have been developed for asymmetric three-component reactions to produce valuable chiral organofluorine compounds. nih.gov These methodologies underscore the potential of Lewis acids to control reactivity and stereochemistry in the synthesis of fluorinated and aminated molecules. The ability of Lewis acids to coordinate with heteroatoms can also lower the energy of excited states in photochemical reactions, a principle demonstrated in the asymmetric [2+2] photocycloadditions of 2′-hydroxychalcones, offering a bridge between Lewis acid catalysis and photochemistry. nih.gov

Table 1: Examples of Lewis Acid Catalyzed Transformations

| Transformation Type | Catalyst Example | Key Feature | Potential Application | Reference |

|---|---|---|---|---|

| 1,3-Aminomethyl Migration | Sc(OTf)₃ | Proceeds via fragmentation/recombination pathway. | Positional isomerization of the aminomethyl group on a naphthalene precursor. | rsc.org |

| Allylamine Synthesis | AlCl₃ | Dehydration of γ-aminoalcohols. | Creation of unsaturated linkers in analogues. | mdpi.com |

| Asymmetric Coupling | Chiral Palladium Complex | Atom-economical three-component reaction for chiral organofluorine compounds. | Enantioselective synthesis of fluorinated analogues. | nih.gov |

| Photocycloaddition | Chiral Oxazaborolidines | Catalyst controls stereochemistry of an excited-state reaction. | Complex scaffold construction involving photochemical steps. | nih.gov |

Photoredox Catalysis for C-H Functionalization

Photoredox catalysis has emerged as a powerful strategy for direct C-H functionalization, offering mild reaction conditions and novel reactivity patterns. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials, aligning with the principles of atom and step economy. anr.fr The synthesis of molecules like this compound can benefit significantly from these methods, either for installing the functional groups onto the naphthalene core or for elaborating the aminomethyl side chain.

The core principle involves a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. acs.org For instance, α-amino radicals can be generated from tertiary amines through a photoredox-mediated hydrogen atom transfer (HAT) process. beilstein-journals.org These nucleophilic radicals can then be coupled with various partners. Nickel-catalyzed photoredox systems have proven effective for the arylation of α-amino C(sp³)–H bonds, providing a direct route to functionalize the carbon adjacent to the nitrogen atom. beilstein-journals.org This could be a key step in building the aminomethylnaphthalene framework.

The versatility of photoredox catalysis allows for a wide range of C-H functionalization reactions, including the formation of C-C, C-N, C-O, and C-S bonds. nih.gov Both inorganic complexes, such as those of ruthenium and iridium, and organic dyes are used as photocatalysts. acs.orgacs.org The choice of catalyst and reaction conditions allows for fine-tuning of the redox potentials to target specific C-H bonds, enabling regioselective functionalization even in complex molecular settings. acs.org

Table 2: Overview of Photoredox C-H Functionalization Strategies

| Strategy | Catalyst System Example | Generated Intermediate | Bond Formed | Reference |

|---|---|---|---|---|

| α-Amino C(sp³)–H Arylation | Nickel/Photocatalyst | α-Amino Radical | C–C | beilstein-journals.org |

| Minisci-type Reactivity | Inorganic or Organic Dye | Alkyl Radical | C–C, C–N, C–O, C–S | nih.gov |

| Amine Substrate Oxidation | Ru(bpy)₃Cl₂ | α-Amino Radical, Iminium Ion | C–C | nih.gov |

Nitrogen-to-Carbon Transmutation Strategies from Heterocycles

Skeletal editing, or the transmutation of atoms within a molecular framework, represents a paradigm shift in synthetic chemistry. A recently developed and powerful strategy for the synthesis of substituted naphthalenes involves a nitrogen-to-carbon (N-to-C) transmutation of isoquinolines. nih.govnih.gov This method provides direct access to the naphthalene core from readily available nitrogen-containing heterocycles. bohrium.comresearchgate.net

The reaction is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source to precisely swap the nitrogen atom of the isoquinoline (B145761) ring for a CH unit. nih.govresearchgate.net The proposed mechanism involves the formation of a triene intermediate through ring-opening of the isoquinoline, which then undergoes a 6π-electrocyclization and subsequent elimination to furnish the final naphthalene product. nih.govbohrium.com This one-step process is highly efficient and maintains the substitution pattern of the original heterocycle, making it a predictable and powerful tool for generating molecular diversity. nih.gov

This strategy holds significant potential for preparing specifically substituted naphthalenes, such as a precursor to this compound, by starting with a correspondingly substituted isoquinoline. The ability to modify the directing group for C-H functionalization is another key advantage of this approach. nih.govnih.gov

Table 3: Nitrogen-to-Carbon Transmutation for Naphthalene Synthesis

| Starting Material | Reagent | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Substituted Isoquinoline | Phosphonium Ylide (e.g., CH₃PPh₃Br) | N-to-C single-atom transmutation via ring-opening/6π-electrocyclization. | Substituted Naphthalene | nih.govnih.govbohrium.comresearchgate.netresearchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry due to its ability to dramatically reduce reaction times, improve yields, and often enhance product purity compared to conventional heating methods. nih.govyoutube.com The technique relies on the efficient heating of polar molecules and ions through dielectric loss, leading to rapid temperature increases and accelerated reaction rates. youtube.com

The synthesis of naphthalene derivatives is well-suited to this technology. For example, the preparation of 2-naphthamide (B1196476) derivatives has been successfully achieved using microwave irradiation, demonstrating the applicability of MAOS to functionalizing the naphthalene scaffold. nih.gov A four-step microwave-assisted synthesis of naphthamide derivatives from dimethoxybenzaldehyde precursors highlights the efficiency gains, with one step requiring only 30 minutes of irradiation at 80 °C, a significant improvement over conventional reflux methods. nih.gov

Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction | Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Quinolinone-fused γ-lactone synthesis | Microwave | 130 °C | 10 s | 33–45% | nih.gov |

| Conventional | Heating | 4 h | - | nih.gov | |

| Friedländer Synthesis of 8-hydroxyquinolines | Microwave | Heating in Ethanol | - | 72% | nih.gov |

| Conventional | Heating | - | 34% | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Aminomethyl 3 Fluoronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Aminomethyl)-3-fluoronaphthalene, various NMR techniques are employed to confirm its structure.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, the protons on the naphthalene (B1677914) ring typically appear as multiplets in the aromatic region, generally between 7.0 and 8.5 ppm. The aminomethyl group (-CH₂NH₂) protons would likely be observed as a singlet or a multiplet further upfield, influenced by the solvent and concentration. The protons of the primary amine (-NH₂) may appear as a broad singlet.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.0 - 8.5 | Multiplet |

| -CH₂- | ~3.5 - 4.5 | Singlet or Multiplet |

| -NH₂ | Variable (broad) | Singlet |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. openstax.org Aromatic carbons in naphthalene derivatives typically resonate in the range of 110-150 ppm. openstax.orgchemguide.co.uk The carbon directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF). The aminomethyl carbon would appear at a higher field, typically in the 30-65 ppm range. chemguide.co.uk

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic C-F | ~155 - 165 (doublet due to C-F coupling) |

| Aromatic C | ~110 - 150 |

| -CH₂- | ~30 - 65 |

Fluorine (¹⁹F) NMR Analysis

Fluorine-19 is a highly sensitive nucleus for NMR spectroscopy. wikipedia.orgbiophysics.org The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is characteristic of a fluorine atom attached to a naphthalene ring. This shift is sensitive to the electronic environment. biophysics.org Coupling with nearby protons (²JHF, ³JHF) would result in a multiplet, providing further structural confirmation. The chemical shift range for organofluorine compounds is broad, but for an aryl fluoride (B91410), it is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃. wikipedia.orghuji.ac.il

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. weizmann.ac.il

COSY (Correlation Spectroscopy): This experiment would reveal correlations between neighboring protons, helping to trace the connectivity within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying the placement of the aminomethyl and fluorine substituents on the naphthalene ring by observing correlations between the aminomethyl protons and the aromatic carbons, and between the fluorine and nearby protons and carbons.

Elucidation of Regio- and Stereochemistry via NMR

The precise substitution pattern (regiochemistry) of this compound is confirmed through a combination of the NMR techniques described above. Specifically, HMBC correlations are instrumental in establishing the 2- and 3-positions of the substituents. For instance, correlations between the aminomethyl protons and the C2, C3, and C4 carbons of the naphthalene ring would confirm the position of the aminomethyl group. Similarly, long-range couplings observed in the ¹⁹F NMR spectrum can help to verify the position of the fluorine atom. As this compound is achiral, there are no stereochemical aspects such as enantiomers or diastereomers to be determined.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.govspectroscopyonline.com

The IR spectrum of this compound would exhibit characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond will give a strong absorption band typically in the range of 1000-1300 cm⁻¹.

N-H Bending: The N-H bending vibration of the primary amine usually appears in the 1550-1650 cm⁻¹ region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | < 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-F Stretch | 1000 - 1300 |

| N-H Bend (amine) | 1550 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. libretexts.org For this compound, electron ionization (EI) would likely be employed.

The molecular ion peak (M+) would confirm the compound's molecular weight. Given the presence of a single nitrogen atom, the molecular ion peak would be expected at an odd nominal mass, consistent with the nitrogen rule. miamioh.edu The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula (C₁₁H₁₀FN).

The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. youtube.com The aminomethyl group makes the molecule susceptible to alpha-cleavage, a dominant fragmentation pathway for aliphatic amines. miamioh.edu This involves the cleavage of the C-C bond adjacent to the nitrogen atom, which would result in the loss of the naphthalene moiety and the formation of a stable CH₂NH₂⁺ fragment at m/z 30. Another likely fragmentation is the benzylic cleavage, where the bond between the naphthalene ring and the aminomethyl group breaks, leading to the formation of a stable fluoronaphthylmethyl cation or a fluoronaphthalene radical cation, depending on where the charge resides. The stable aromatic structure of the naphthalene ring would lead to a strong molecular ion peak. electrochemsci.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Predicted Fragment Ion | m/z (Nominal) | Description |

|---|---|---|

| [C₁₁H₁₀FN]⁺ | 175 | Molecular Ion (M⁺) |

| [C₁₁H₉FN]⁺ | 174 | Loss of a hydrogen radical (M-1) |

| [C₁₀H₇F]⁺ | 146 | Loss of aminomethyl radical (•CH₂NH₂) |

| [C₁₀H₆F]⁺ | 145 | Loss of CH₂NH₂ and H |

| [CH₂NH₂]⁺ | 30 | Alpha-cleavage product |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comrsc.org To perform this analysis on this compound, a single crystal of suitable quality would first need to be grown, for example, by slow evaporation from a suitable solvent system. beilstein-journals.org

The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. mdpi.com The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the atomic positions. This analysis provides a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry of the naphthalene ring, the aminomethyl group, and the fluorine substituent.

Conformation: The dihedral angles would describe the orientation of the aminomethyl group relative to the plane of the naphthalene ring.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonding involving the amine group (N-H···N or N-H···F) or π-π stacking interactions between the naphthalene rings of adjacent molecules. mdpi.com These interactions are crucial for understanding the solid-state properties of the material.

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Structural Parameter | Predicted Value | Significance |

|---|---|---|

| C-F Bond Length | ~1.35 Å | Typical for aryl fluorides |

| C-N Bond Length | ~1.47 Å | Standard for a C-N single bond |

| Naphthalene Ring Planarity | Nearly Planar | Characteristic of aromatic systems |

| Intermolecular Hydrogen Bonds | Possible N-H···F or N-H···N | Influences crystal packing and melting point |

| π-π Stacking Distance | ~3.3 - 3.8 Å | Indicates aromatic interactions |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. nih.gov The naphthalene ring system in this compound is a strong chromophore, making it well-suited for UV-Vis analysis. researchgate.net

Table 3: Predicted UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent

| Transition Type | Predicted λmax Range (nm) | Associated Molecular Orbitals |

|---|---|---|

| π → π* | 220-250 | HOMO to LUMO transition of the naphthalene system |

| π → π* | 260-300 | Lower energy π → π* transition |

| n → π* | >300 (weak) | Transition involving the nitrogen lone pair |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Material Stability Research

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.orglibretexts.org It is a primary method for evaluating the thermal stability of a material. netzsch.com

A TGA experiment on this compound would involve heating a small sample at a constant rate in an inert atmosphere, such as nitrogen. eltra.com The resulting TGA curve would plot mass percentage against temperature. The onset temperature of decomposition, identified as the point where significant mass loss begins, indicates the upper limit of the compound's thermal stability. netzsch.com The decomposition may occur in one or multiple steps, and the mass loss at each step can provide insights into the fragmentation of the molecule at high temperatures. For fluorinated compounds, thermal stability can be influenced by the strength of the C-F bonds. rsc.org The analysis of the gases evolved during decomposition can be performed by coupling the TGA instrument to an FTIR spectrometer (TGA-FTIR), which would help identify the decomposition products. eag.com

Table 4: Predicted Thermal Analysis Data for this compound

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|---|

| Melting | 150 - 200 (Hypothetical) | 0 | Phase transition (would be observed by DTA/DSC) |

| Onset of Decomposition | > 200 | > 5% | Start of thermal degradation |

| Major Decomposition | 200 - 400 | Variable | Fragmentation of the molecule |

| Final Residue | > 400 | < 5% | Indicates near-complete decomposition |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. It provides information about the oxidation and reduction potentials, which are related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For this compound, CV would likely be performed in an organic solvent containing a supporting electrolyte. The naphthalene ring system is electrochemically active and can be both oxidized and reduced. The presence of the aminomethyl group (an electron donor) is expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted naphthalene. Conversely, the electron-withdrawing fluorine atom may slightly increase the oxidation potential. The voltammogram would show at least one oxidation peak (anodic wave) and one reduction peak (cathodic wave). The reversibility of these processes provides information on the stability of the radical ions formed upon electron transfer. researchgate.net Studies on related aminonaphthalene compounds have shown that they can undergo electrochemical reactions, sometimes leading to polymerization on the electrode surface. electrochemsci.orgmdpi.com

Table 5: Predicted Cyclic Voltammetry Data for this compound

| Parameter | Predicted Value (vs. Ag/AgCl) | Significance |

|---|---|---|

| Oxidation Potential (Epa) | +0.8 to +1.2 V | Energy required to remove an electron (related to HOMO) |

| Reduction Potential (Epc) | -1.5 to -2.0 V | Energy required to add an electron (related to LUMO) |

| Reversibility | Potentially quasi-reversible | Indicates the stability of the generated radical cation |

Computational and Theoretical Investigations of 2 Aminomethyl 3 Fluoronaphthalene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. However, specific quantum chemical studies on 2-(Aminomethyl)-3-fluoronaphthalene are not available in the published scientific literature.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Levels

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations could provide the optimized geometry of this compound, determining its most stable three-dimensional arrangement of atoms. Furthermore, these calculations would yield the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is crucial for understanding the molecule's electronic transitions and reactivity.

Despite the utility of this method, no specific DFT studies have been published for this compound. Consequently, data on its optimized geometric parameters and orbital energy levels from DFT calculations are not available.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: No published data is available for this compound. This table is a placeholder.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | Data not available |

| Bond Length | C-C (naphthalene) | Data not available |

| Bond Length | C-C (aminomethyl) | Data not available |

| Bond Length | C-N | Data not available |

| Bond Angle | C-C-F | Data not available |

Table 2: Hypothetical DFT-Calculated Energy Levels for this compound (Note: No published data is available for this compound. This table is a placeholder.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Ab Initio Methods

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can provide highly accurate predictions of molecular properties. An ab initio study of this compound would offer a rigorous analysis of its electronic structure. However, a review of the literature indicates that no such ab initio calculations have been performed or published for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, potentially in a solvent or interacting with a biological target, could reveal its dynamic behavior, conformational changes, and interaction patterns. This information is particularly valuable for understanding how the molecule behaves in a realistic environment. At present, there are no published studies that have employed molecular dynamics simulations to investigate this compound.

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A thorough conformational analysis of this compound would identify its low-energy conformers and the energy barriers between them. This is crucial for understanding its flexibility and how it might bind to a receptor. Furthermore, the study of its intermolecular interactions, such as hydrogen bonding and van der Waals forces, would elucidate how it interacts with other molecules. There is currently no published research detailing the conformational analysis or intermolecular interactions of this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be correlated with experimental data to confirm the structure and understand the electronic environment of the molecule.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, often based on DFT, can predict the 1H, 13C, and 19F NMR chemical shifts of a molecule. Comparing these predicted shifts with experimental spectra can provide a high degree of confidence in the structural assignment. For this compound, no computational studies predicting its NMR chemical shifts have been reported in the scientific literature.

Table 3: Hypothetical Computationally Predicted NMR Chemical Shifts (ppm) for this compound (Note: No published data is available for this compound. This table is a placeholder.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| 1H (CH2) | Data not available |

| 1H (NH2) | Data not available |

| 1H (Aromatic) | Data not available |

| 13C (Aromatic) | Data not available |

| 13C (CH2) | Data not available |

Computed Vibrational Spectra (IR)

The infrared (IR) spectrum of a molecule is a unique fingerprint corresponding to its vibrational modes. Computational methods, such as DFT, can predict these vibrational frequencies with a reasonable degree of accuracy. For this compound, the IR spectrum would be characterized by several key vibrational modes originating from its distinct functional groups: the naphthalene (B1677914) core, the aminomethyl group, and the fluorine substituent.

Based on general principles and data from related compounds, the following table outlines the expected prominent vibrational frequencies and their assignments. It is important to note that these are predicted ranges and the exact values would be influenced by the specific electronic environment created by the combination of the substituents on the naphthalene ring.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric Stretch | 3300 - 3500 |

| Asymmetric Stretch | 3300 - 3500 | |

| Scissoring | 1590 - 1650 | |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=C (aromatic) | Stretch | 1500 - 1600 |

| C-N (amine) | Stretch | 1020 - 1250 |

| C-F (aromatic) | Stretch | 1100 - 1400 |

This table is generated based on typical vibrational frequencies for the respective functional groups and is intended to be illustrative. Actual computed values would require specific DFT calculations.

The C-F stretching vibration in aromatic compounds is often strong and its position can be sensitive to the electronic nature of other substituents on the ring. The N-H stretching vibrations of the primary amine would likely appear as two distinct bands in the 3300-3500 cm⁻¹ region.

Theoretical Studies on H-F Coupling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and the coupling between different nuclei provides crucial connectivity information. In this compound, the through-bond coupling between the fluorine atom and nearby protons (H-F coupling) would be a key feature in its ¹H and ¹⁹F NMR spectra.

Theoretical calculations can predict these coupling constants (J-values). The magnitude of H-F coupling is dependent on the number of bonds separating the two nuclei.

| Coupling Type | Description | Predicted Coupling Constant (Hz) |

| ³J(H-F) | Coupling between F and the proton on C4 | 5 - 10 |

| ⁴J(H-F) | Coupling between F and the proton on C2 (of the aminomethyl group) | 1 - 3 |

| ⁴J(H-F) | Coupling between F and the proton on C1 | ~1 |

| ⁵J(H-F) | Coupling between F and other protons on the naphthalene ring | < 1 |

This table provides estimated H-F coupling constants based on typical values observed in fluorinated aromatic systems. Precise values would require dedicated computational analysis.

The three-bond coupling (³J) between the fluorine and the adjacent aromatic proton at the C4 position is expected to be the largest. The four-bond coupling (⁴J) to the methylene (B1212753) protons of the aminomethyl group would be smaller but likely still observable. Longer-range couplings are generally weaker. Theoretical studies would be essential to precisely calculate these values, aiding in the definitive assignment of NMR signals.

Mechanistic Studies of Reactions Involving this compound Precursors or Analogues

Understanding the reaction mechanisms for the synthesis of this compound and its analogues is crucial for optimizing reaction conditions and yields. Computational chemistry provides invaluable insights into reaction pathways and transition states that are often difficult to study experimentally.

Transition State Analysis

The synthesis of this compound likely involves the introduction of the aminomethyl group onto a pre-existing 3-fluoronaphthalene core, or the fluorination of an aminomethylnaphthalene derivative. Let's consider a plausible synthetic route: the reduction of 3-fluoro-2-naphthalenecarbonitrile.

The key step in this transformation is the reduction of the nitrile group (-C≡N) to an amine (-CH₂NH₂). This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄). Transition state analysis of this reaction would involve mapping the potential energy surface as the hydride ions are transferred to the carbon and nitrogen atoms of the nitrile.

Computational studies on the reduction of aromatic nitriles have shown that the reaction proceeds through a series of intermediates. The transition state for the first hydride addition to the nitrile carbon would be a critical point on the reaction coordinate. Its geometry would show the partial formation of the C-H bond and the elongation and polarization of the C≡N triple bond.

Reaction Pathway Elucidation

Elucidating the entire reaction pathway provides a complete picture of the transformation. For the reduction of 3-fluoro-2-naphthalenecarbonitrile, the reaction pathway would likely involve the following key steps:

Coordination: The Lewis acidic aluminum center of LiAlH₄ coordinates to the nitrogen atom of the nitrile group.

First Hydride Transfer: A hydride ion is transferred from the [AlH₄]⁻ moiety to the electrophilic nitrile carbon, forming an imine anion intermediate. The transition state for this step is crucial in determining the reaction rate.

Second Hydride Transfer: A second hydride ion is transferred to the imine carbon, leading to a dianionic intermediate.

Workup: Aqueous workup protonates the nitrogen and the intermediate species to yield the final aminomethyl product.

Computational studies can calculate the energies of the reactants, intermediates, transition states, and products along this pathway. This allows for the determination of the activation energies for each step and the identification of the rate-determining step. The presence of the fluorine atom at the 3-position is expected to influence the electronic properties of the naphthalene ring and, consequently, the reactivity of the nitrile group, a factor that can be precisely quantified through computational analysis.

Transformational Chemistry and Derivatization of 2 Aminomethyl 3 Fluoronaphthalene

Reactions at the Aminomethyl Group

The primary amine of the aminomethyl moiety is a versatile functional handle for a variety of chemical modifications. As a nucleophile, it readily reacts with electrophilic partners. libretexts.org

Acylation: Primary amines are readily acylated by reagents like acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.org This reaction is fundamental in organic synthesis. For 2-(aminomethyl)-3-fluoronaphthalene, this transformation would involve the reaction of the amine with an acylating agent, typically in the presence of a base to neutralize the acid byproduct (e.g., HCl). This reaction is analogous to the well-documented acylation of other naphthalene (B1677914) derivatives and benzylamines. mtxb.com.cngoogle.com

Sulfonylation: Similarly, the aminomethyl group can be expected to react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield sulfonamides. libretexts.orgresearchgate.net This reaction is a common method for protecting amines or introducing sulfonyl groups for various applications. nih.gov The resulting sulfonamide from a primary amine, such as the one in the title compound, possesses an acidic N-H proton. libretexts.org

Table 1: Representative Acylation and Sulfonylation Reactions on Analogous Primary Amines

| Reactant | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Benzylamine | Acetyl Chloride | N-Benzylacetamide | Base (e.g., Pyridine, Et3N), Aprotic Solvent (e.g., CH2Cl2) |

| Benzylamine | Benzenesulfonyl Chloride | N-Benzylbenzenesulfonamide | Aqueous NaOH or Pyridine |

While acylation with acid chlorides is a form of amidation, the term also encompasses the direct coupling of the amine with a carboxylic acid. This transformation requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). The reaction proceeds by forming an activated intermediate from the carboxylic acid, which is then readily attacked by the primary amine of this compound to form the corresponding amide bond. libretexts.orgyoutube.comyoutube.com This method is central to peptide synthesis and is widely used in medicinal chemistry. libretexts.org

Primary amines can be exhaustively alkylated by an excess of an alkyl halide to form quaternary ammonium (B1175870) salts. The reaction with this compound would proceed via initial N-alkylation to the secondary amine, then to the tertiary amine, and finally to the quaternary salt. Controlling the reaction to stop at a specific stage before full quaternization can be challenging, often resulting in a mixture of products. libretexts.org

N-Alkylation: Selective mono-alkylation of primary amines like this compound can be achieved through several methods. One of the most common is reductive amination. organic-chemistry.org This involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the secondary amine. organic-chemistry.orgnih.gov Catalytic methods using metal catalysts have also been developed for the N-alkylation of amines. nih.govacs.orgrsc.orgacs.orgrsc.org

N-Arylation: The formation of a bond between the amine nitrogen and an aryl group (N-arylation) is typically accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netresearchgate.net This reaction would involve coupling this compound with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium or copper catalyst and a suitable base. researchgate.netresearchgate.netnih.govacs.org

Table 2: Representative N-Alkylation and N-Arylation Reactions

| Amine Substrate | Coupling Partner | Product Type | Catalyst/Reagent System |

|---|---|---|---|

| Benzylamine | Benzaldehyde | N-Benzyl-1-phenylmethanamine | NaBH(OAc)₃ (Reductive Amination) |

The primary amine of this compound is a gateway to numerous other nitrogen-containing functional groups.

Nitriles: The primary aminomethyl group can be oxidized to a nitrile (-C≡N) using various reagents, such as those involving ruthenium catalysts. acs.org

Nitro Compounds: Oxidation of the primary amine can also lead to the formation of the corresponding nitro compound (-CH₂NO₂), for example, by using reagents like dimethyldioxirane (B1199080) or certain peroxy acids. stackexchange.com

Isocyanates and Ureas: Reaction with phosgene (B1210022) or a phosgene equivalent would convert the amine to an isocyanate, a highly reactive intermediate that can be trapped with another amine to form a urea (B33335) derivative.

Guanidines: The amine can react with various guanylating agents (e.g., 1H-pyrazole-1-carboxamidine) to form guanidines.

Reactions Involving the Fluorine Atom

The fluorine atom on the naphthalene ring is generally unreactive towards many chemical transformations due to the high strength of the C-F bond. However, it can undergo nucleophilic aromatic substitution (SNAr).

The SNAr reaction involves the attack of a nucleophile on the aromatic ring, followed by the displacement of the leaving group (in this case, fluoride). masterorganicchemistry.com The rate of this reaction is highly dependent on the electronic properties of the aromatic ring. It is strongly accelerated by the presence of powerful electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comstackexchange.com

In this compound, the aminomethyl group is a weakly electron-donating group, and there are no strong electron-withdrawing groups on the naphthalene ring. Therefore, nucleophilic substitution of the fluorine atom is expected to be difficult and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles. acs.orgresearchgate.net While fluorine is a poor leaving group in SN1 and SN2 reactions, its high electronegativity makes it the best halogen leaving group for SNAr reactions when the addition of the nucleophile is the rate-determining step, because it strongly stabilizes the anionic intermediate. masterorganicchemistry.comstackexchange.com Recent advances in photoredox catalysis have enabled the SNAr of unactivated fluoroarenes under milder conditions, which could potentially be applicable. nih.gov

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in organic synthesis. nih.gov However, various methods have been developed for the functionalization of C-F bonds, typically requiring transition metal catalysis. nih.govbaranlab.org For a molecule like this compound, C-F bond activation would likely require harsh reaction conditions and specialized catalysts. Research on other fluoroaromatic compounds has shown that nickel and palladium complexes can catalyze the cross-coupling of aryl fluorides with various nucleophiles. nih.gov

A hypothetical reaction could involve the palladium-catalyzed coupling of this compound with a boronic acid (Suzuki coupling) to replace the fluorine with an aryl or alkyl group. The success of such a reaction would depend on finding a suitable ligand and reaction conditions to overcome the high bond energy of the C-F bond.

Fluorine as a Directing Group in Aromatic Transformations

The fluorine atom in this compound would influence the regioselectivity of aromatic substitution reactions. While fluorine is deactivating due to its high electronegativity, it directs incoming electrophiles to the ortho and para positions. utexas.edu In this specific molecule, the positions ortho to the fluorine are the 2- and 4-positions. The para position is the 6-position. The directing effect of the aminomethyl group would also need to be considered.

Aromatic Substitution Reactions of the Naphthalene Core

The naphthalene core of the molecule is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions would be determined by the combined directing effects of the aminomethyl and fluoro substituents.

Further Electrophilic Aromatic Substitution

Naphthalene is generally more reactive towards electrophilic aromatic substitution than benzene. libretexts.orgyoutube.com The aminomethyl group at the 2-position is an activating group and would direct incoming electrophiles primarily to the 1- and 3-positions. However, the 3-position is already substituted with fluorine. The fluorine atom at the 3-position is a deactivating group but directs ortho and para. Therefore, electrophilic attack would be expected to occur at the 1-position, which is ortho to the activating aminomethyl group, and at other positions on the same ring. libretexts.orgstackexchange.com For example, nitration or halogenation would likely yield the 1-substituted product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on fluoroaromatic compounds is a well-established reaction, particularly when the fluorine is activated by electron-withdrawing groups. masterorganicchemistry.commdpi.com In this compound, the aminomethyl group is electron-donating, which would disfavor a classical SNAr reaction. However, under forcing conditions or with very strong nucleophiles, displacement of the fluoride (B91410) might be possible. It has been noted that nucleophilic aromatic substitutions can sometimes proceed via concerted mechanisms, which are less dependent on the electronic nature of the substituents. nih.govnih.gov

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgharvard.edu This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. The resulting aryllithium can then react with various electrophiles.

For this compound, the primary amine would first need to be protected, for example as a pivalamide (B147659) or a carbamate, to create an effective DMG. organic-chemistry.orgwikipedia.org The protected amine would then direct lithiation to the 1-position. Subsequent reaction with an electrophile would introduce a new substituent at this position with high regioselectivity.

Ring-Modification and Annulation Reactions to Extend the Naphthalene System

The functional groups on this compound could serve as handles for the construction of additional rings, leading to more complex polycyclic aromatic systems. For instance, if a carbonyl group were introduced at the 1-position via a DoM strategy, it could undergo a condensation reaction with the aminomethyl group (after deprotection) to form a new heterocyclic ring.

Another approach could involve a Robinson annulation if a suitable Michael acceptor can be introduced onto the naphthalene ring. nih.gov This would allow for the construction of a new six-membered ring, extending the polycyclic system.

Future Research Directions and Challenges in 2 Aminomethyl 3 Fluoronaphthalene Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in exploring the potential of 2-(aminomethyl)-3-fluoronaphthalene lies in the development of efficient and environmentally benign synthetic routes. Current synthetic approaches often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of greener alternatives.

Key areas for investigation include:

Catalytic C-H Aminomethylation and Fluorination: Direct, late-stage functionalization of a naphthalene (B1677914) precursor would represent a significant leap in efficiency. Research into transition-metal-catalyzed or photoredox-catalyzed C-H activation for the introduction of the aminomethyl and fluoro groups could drastically shorten synthetic sequences.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for higher yields and purity. Developing a flow-based synthesis for this compound would be a major step towards its scalable production.

Biocatalysis: The use of enzymes for specific transformations could offer unparalleled selectivity and sustainability. Exploring enzymes for the aminomethylation or fluorination steps could lead to highly efficient and environmentally friendly synthetic pathways.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic C-H Functionalization | Atom economy, reduced step count | Regioselectivity, catalyst cost and stability |

| Flow Chemistry | Enhanced safety, scalability, reproducibility | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering, substrate scope |

Advanced Spectroscopic Characterization of Excited States

The photophysical properties of aminofluoronaphthalene derivatives are of fundamental interest for applications in sensing, imaging, and materials science. The interplay between the electron-donating aminomethyl group and the electron-withdrawing fluorine atom is expected to give rise to complex excited-state dynamics.

Future research should focus on:

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy will be crucial to unravel the kinetics of excited-state processes, including intramolecular charge transfer (ICT), intersystem crossing, and vibrational relaxation.

Solvatochromism Studies: A detailed investigation of how the absorption and emission spectra of this compound change with solvent polarity will provide insights into the nature of its excited states and the extent of charge separation.

Quantum Chemical Calculations: High-level computational modeling will be essential to complement experimental data, helping to assign spectral features and predict excited-state geometries and energy levels.

Integration of Machine Learning and Artificial Intelligence in Design and Synthesis

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. For this compound and its derivatives, these technologies can accelerate discovery and optimization.

Potential applications include:

Predictive Modeling: ML models could be trained to predict the physicochemical properties, bioactivity, and toxicity of novel derivatives, allowing for the in-silico screening of large virtual libraries.

Reaction Optimization: AI-driven platforms can be used to rapidly explore reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of the synthesis of this compound.

De Novo Design: Generative models could be employed to design new derivatives of this compound with optimized properties for specific applications.

Exploration of Novel Reactivity Patterns

The unique electronic and steric environment of this compound suggests a rich and underexplored reactivity profile. Future work should aim to systematically investigate its chemical transformations.

Key areas of interest include:

Derivatization of the Amino Group: The primary amine offers a handle for a wide range of functionalization reactions, including acylation, alkylation, and sulfonylation, to generate a diverse library of derivatives.

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the adjacent aminomethyl group (or its derivatives), could be susceptible to nucleophilic displacement, providing a route to further substituted naphthalene scaffolds.

Metal-Catalyzed Cross-Coupling: The C-F bond could potentially be activated for cross-coupling reactions, enabling the introduction of various substituents at the 3-position.

Scalable Synthesis and Process Optimization for Research Quantities

To facilitate widespread research into the properties and applications of this compound, a reliable and scalable synthesis is paramount. While initial explorations may be conducted on a small scale, methods that can be readily scaled up to produce gram or multi-gram quantities are needed.

Challenges and future directions include:

Process Hazard Analysis: A thorough evaluation of the safety of the synthetic route is necessary before scaling up.

Purification Strategies: The development of efficient and scalable purification methods, such as crystallization or preparative chromatography, is crucial.

Q & A

Q. What are the primary synthetic routes for 2-(Aminomethyl)-3-fluoronaphthalene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via fluorination of precursor naphthalene derivatives (e.g., halogen exchange using KF or fluoroborates) or through direct amination of fluorinated intermediates. Key parameters include:

- Temperature : Optimal fluorination occurs at 80–120°C to balance reactivity and side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Pd-based catalysts improve regioselectivity in cross-coupling steps .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating high-purity products (>95%) .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm fluorination at position 3 and aminomethyl group at position 2 .

- FT-IR : Identify N-H stretching (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₁FN) .

- Elemental Analysis : Quantify C, H, N, and F percentages to confirm empirical composition .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodological Answer :

- Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation .

- pH Sensitivity : Avoid aqueous solutions with pH <5 or >8, as protonation/deprotonation of the aminomethyl group may alter reactivity .

- Thermal Stability : Decomposition occurs above 200°C; use low-temperature storage (-20°C) for long-term preservation .

Advanced Research Questions